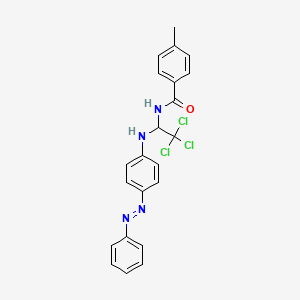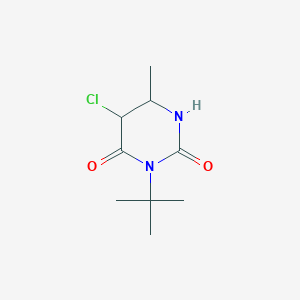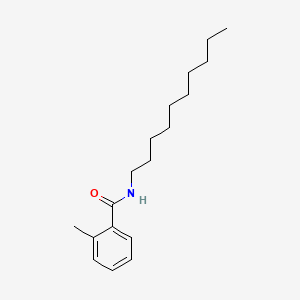
2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(1-naphthyl)ethylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide is a complex organic compound that belongs to the class of thiosemicarbazones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylthio)acetic acid hydrazide with 1-(1-naphthyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: A simpler analog with similar biological activities.
N’-(1-(1-Naphthyl)ethylidene)acetohydrazide:
Uniqueness
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzothiazole and naphthyl groups may enhance its activity and selectivity in various applications.
Eigenschaften
Molekularformel |
C21H17N3OS2 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C21H17N3OS2/c1-14(16-10-6-8-15-7-2-3-9-17(15)16)23-24-20(25)13-26-21-22-18-11-4-5-12-19(18)27-21/h2-12H,13H2,1H3,(H,24,25)/b23-14+ |
InChI-Schlüssel |
CZEZJXXJOCZZAU-OEAKJJBVSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-(2-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11987308.png)


![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)

![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11987336.png)
![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)


![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987388.png)
